molecular formula C8H17Cl2N3O B1396793 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride CAS No. 1332530-59-2

2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride

Cat. No. B1396793
M. Wt: 242.14 g/mol
InChI Key: RAWSOWQEZSPKOE-UHFFFAOYSA-N
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Description

“2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride” is a chemical compound with the molecular weight of 212.12 . It is also known as (1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine dihydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3.2ClH/c1-3-10-5-4-9-7(10)6-8-2;;/h4-5,8H,3,6H2,1-2H3;2*1H . This indicates that the compound has a five-membered ring structure with two nitrogen atoms, one of which is a pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 212.12 . The InChI code is 1S/C7H13N3.2ClH/c1-3-10-5-4-9-7(10)6-8-2;;/h4-5,8H,3,6H2,1-2H3;2*1H .

Scientific Research Applications

Antifungal Activity

A study by Raga et al. (1992) explored the synthesis of a series of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and their antifungal activities. This research highlighted the potential of these compounds, including 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride, in antimycotic applications (Raga et al., 1992).

Radiosensitizers and Cytotoxins

Jenkins et al. (1990) synthesized alpha-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols, including compounds structurally related to 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride. These compounds were evaluated as prodrugs of radiosensitizers and bioreductively activated cytotoxins, demonstrating potential in targeting hypoxic tumor cells (Jenkins et al., 1990).

Synthesis of Bipyridine Analogues

Research by Schweifer et al. (2010) involved the synthesis of bipyridine analogues, including derivatives of 2-(1H-imidazol-1-yl)ethanol. This study contributes to the understanding of the chemical properties and potential applications of these compounds in various chemical syntheses (Schweifer et al., 2010).

Electrophysiological Activity

Morgan et al. (1990) synthesized and examined the cardiac electrophysiological activity of N-substituted imidazolylbenzamides. Their research showed the significance of the 1H-imidazol-1-yl moiety, similar to that in 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride, for producing class III electrophysiological activity (Morgan et al., 1990).

Polymer Synthesis

Bakkali-Hassani et al. (2018) investigated commercial aminoalcohols, such as 2-(methyl amino)ethanol, for initiating the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This research provides insights into the utilization of compounds like 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride in polymer synthesis (Bakkali-Hassani et al., 2018).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It is also classified as Eye Dam. 1 and Skin Irrit. 2, indicating it causes serious eye damage and skin irritation . The safety information suggests that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2-[(1-ethylimidazol-2-yl)methylamino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c1-2-11-5-3-10-8(11)7-9-4-6-12;;/h3,5,9,12H,2,4,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWSOWQEZSPKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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